
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs). The compound is characterized by its long PEG chain, which enhances its solubility and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester typically involves several steps. The process begins with the preparation of the PEG9 chain, which is then functionalized with an amino group. This intermediate is then reacted with tridecanoic acid to form the final ester product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR and HPLC, are employed to monitor the synthesis and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of PEGylated compounds for enhanced solubility and stability.
Wirkmechanismus
The mechanism of action of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester involves its role as a linker molecule. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. The PEG chain enhances the solubility and stability of the conjugate, while the amino group provides a site for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13-(Amino-PEG8-ethylcarbamoyl)tridecanoic t-butyl ester
- 13-(Amino-PEG10-ethylcarbamoyl)tridecanoic t-butyl ester
- 13-(Amino-PEG12-ethylcarbamoyl)tridecanoic t-butyl ester
Uniqueness
13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly suitable for use in drug delivery systems, where these properties are crucial for effective therapeutic outcomes .
Eigenschaften
Molekularformel |
C38H76N2O12 |
|---|---|
Molekulargewicht |
753.0 g/mol |
IUPAC-Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
InChI |
InChI=1S/C38H76N2O12/c1-38(2,3)52-37(42)15-13-11-9-7-5-4-6-8-10-12-14-36(41)40-17-19-44-21-23-46-25-27-48-29-31-50-33-35-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-39/h4-35,39H2,1-3H3,(H,40,41) |
InChI-Schlüssel |
ZQUVCVLHFTUQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





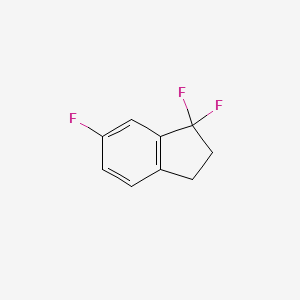
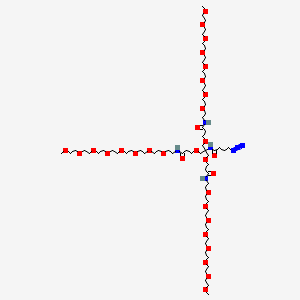
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)

![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)
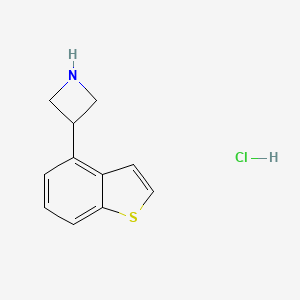
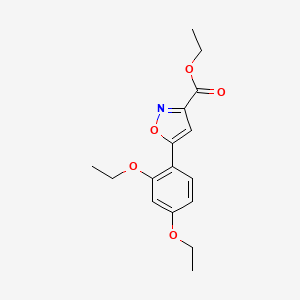
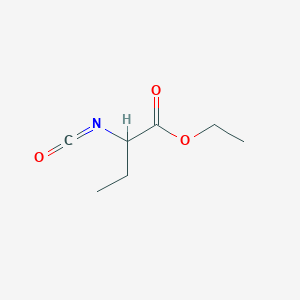
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
